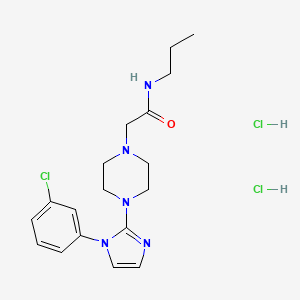
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of piperazine, which is a common structural motif found in many pharmaceuticals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . Piperazine derivatives show a wide range of biological and pharmaceutical activity .
Molecular Structure Analysis
The molecular structure of this compound would likely include a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions in the ring .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Piperazine derivatives can undergo a variety of reactions due to the presence of the reactive nitrogen atoms in the piperazine ring .Scientific Research Applications
Discovery and Design of ACAT Inhibitors
The discovery of a clinical candidate, K-604, which is an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT)-1, demonstrates the application of similar compounds in designing drugs to treat diseases involving ACAT-1 overexpression. The molecular design involved enhancing aqueous solubility and improving oral absorption, showcasing the significance of structural modification in drug development (Shibuya et al., 2018).
Anticonvulsant Activity
Research on omega-(1H-imidazol-1-yl)-N-phenylalkanoic acid amide derivatives, including those with chloro substituents, has shown promising anticonvulsant activity. This highlights the potential of such compounds in developing treatments for seizures (Aktürk et al., 2002).
Antimicrobial and Anticancer Activities
A study on the synthesis of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives revealed significant antimicrobial activity and notable anticancer activity, demonstrating the utility of these compounds in addressing microbial infections and cancer (Mehta et al., 2019).
Design and Synthesis for Cytotoxic Agents
The design and synthesis of novel piperazinone derivatives as cytotoxic agents for cancer treatment further illustrate the importance of structural variations in developing effective anticancer drugs. This research emphasizes bioisosteric substitution and the rearrangement of groups to enhance cytotoxic activity (Ghasemi et al., 2020).
Novel Metal-based Chemotherapy
Exploration into metal-based chemotherapy against tropical diseases involves compounds with imidazole rings substituted with chlorophenyl, highlighting the role of these molecules in developing new treatment strategies for infectious diseases (Navarro et al., 2000).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[4-[1-(3-chlorophenyl)imidazol-2-yl]piperazin-1-yl]-N-propylacetamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24ClN5O.2ClH/c1-2-6-20-17(25)14-22-9-11-23(12-10-22)18-21-7-8-24(18)16-5-3-4-15(19)13-16;;/h3-5,7-8,13H,2,6,9-12,14H2,1H3,(H,20,25);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOILTFJOVOUFLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1CCN(CC1)C2=NC=CN2C3=CC(=CC=C3)Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26Cl3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(1-(3-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-propylacetamide dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methyl-8-(4-methylphenyl)-5-propylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2676422.png)
![N-(3-chlorophenyl)-2-{[3-(1H-pyrrol-1-yl)-2-thienyl]carbonyl}-1-hydrazinecarboxamide](/img/structure/B2676423.png)
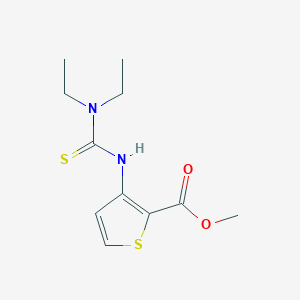
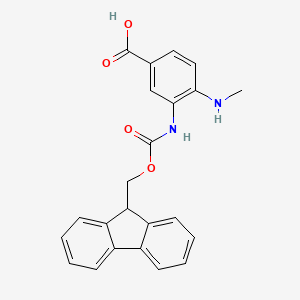

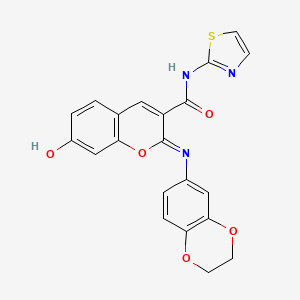
![diexo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride](/img/structure/B2676433.png)
![4-((2-Chlorobenzyl)thio)-2-(o-tolyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2676434.png)
![(Z)-5-((2-((1-hydroxybutan-2-yl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-isobutyl-2-thioxothiazolidin-4-one](/img/structure/B2676435.png)

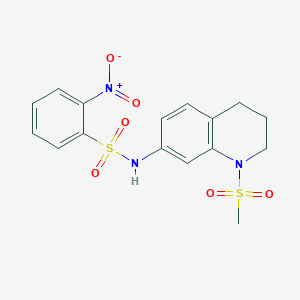
![ethyl 3-cyano-2-(4-phenoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2676440.png)